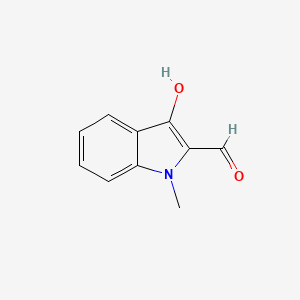

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Fischer indole cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Indole-3-carboxylic acid.

Reduction: 3-hydroxy-1-methyl-1H-indole-2-methanol.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various biologically active molecules.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Industry: It is utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 1-methylindole-3-carboxaldehyde

- Indole-3-carbaldehyde

- 3-methoxy-1-methyl-1H-indole-2-carbaldehyde

Uniqueness

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde is unique due to the presence of the hydroxy group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Biological Activity

3-Hydroxy-1-methyl-1H-indole-2-carbaldehyde is an indole derivative characterized by the presence of a hydroxyl group at the 3-position and an aldehyde functional group at the 2-position. Its molecular formula is C₉H₇NO₂, with a molecular weight of 175.19 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies indicate that it can effectively bind to bacterial targets, disrupting their metabolic processes and leading to cell death .

Antioxidant Activity

The compound also displays notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can cause oxidative stress and lead to various diseases. In vitro assays have confirmed that this compound can scavenge free radicals, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has shown potential anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been observed to enhance neuronal survival and function in models of neurodegeneration, indicating its potential role in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the hydroxyl group at the 3-position is believed to enhance its binding affinity to biological targets, while the aldehyde group contributes to its reactivity and interaction with cellular components .

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyl group (3-position) | Increases binding affinity to targets |

| Aldehyde group (2-position) | Enhances reactivity with cellular components |

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting its potential as a natural antimicrobial agent .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The study found that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its therapeutic potential for neurodegenerative disorders .

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-hydroxy-1-methylindole-2-carbaldehyde |

InChI |

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)10(13)9(11)6-12/h2-6,13H,1H3 |

InChI Key |

PJKLILSDGUSXDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.